5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid
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Overview
Description
5-Oxa-6-azaspiro[34]oct-6-ene-7-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid: This compound shares a similar spirocyclic structure but includes an additional nitrogen atom.
5-Oxa-6-azaspiro[3.4]octane-7-carboxylic acid: Similar in structure but lacks the double bond present in 5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6(10)5-4-7(11-8-5)2-1-3-7/h1-4H2,(H,9,10) |
InChI Key |
IKURVLREIPAZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=NO2)C(=O)O |
Origin of Product |
United States |
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